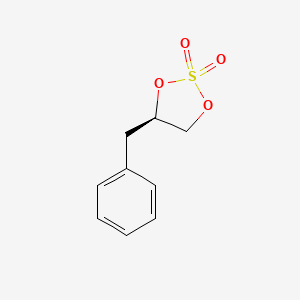

(4R)-4-Benzyl-1,3,2-dioxathiolane 2,2-dioxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

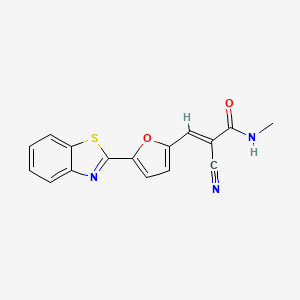

(4R)-4-Benzyl-1,3,2-dioxathiolane 2,2-dioxide, also known as DMTS, is a synthetic organic compound that has been widely studied for its potential applications in various scientific fields. DMTS is a cyclic sulfone with a unique structure that has been found to exhibit a range of interesting properties, making it a promising candidate for use in a variety of research applications.

Aplicaciones Científicas De Investigación

Synthesis of Modified Nucleosides

An efficient method for the synthesis of 2′-O-modified nucleosides employs double alkylation using cyclic sulfates, including 1,3,2-dioxathiolane 2,2-dioxide. This method achieves selective alkylation at the 2′-O position, showcasing the utility of (4R)-4-Benzyl-1,3,2-dioxathiolane 2,2-dioxide in nucleoside modification for potential therapeutic applications (Fraser et al., 2000).

Building Block for Synthesis

1,2-Benzoxathiin-4(3H)-one 2,2-dioxide, related to (4R)-4-Benzyl-1,3,2-dioxathiolane 2,2-dioxide, serves as a building block with high synthetic and pharmacological potential. It is primarily synthesized through the cyclization of salicylic acid derivatives. This compound and its derivatives have been noted for their synthetic versatility and potential in creating new molecular systems with attractive pharmacological properties (Hryhoriv et al., 2021).

Electrolyte Additives for Lithium-Ion Batteries

4-Propyl-[1,3,2]dioxathiolane-2,2-dioxide (PDTD) is explored as an electrolyte additive in lithium-ion batteries, particularly for enhancing the interfacial properties between electrodes and electrolytes. The addition of PDTD to the electrolyte has shown significant improvements in initial Coulombic efficiency and cycling stability, demonstrating the compound's potential in battery technology (Lin et al., 2018).

Asymmetric Synthesis and Chemical Reactivity

A series of studies have utilized cyclic sulfates, including variants of 1,3,2-dioxathiolane-2,2-dioxide, in the asymmetric synthesis of important chemical compounds and elucidated their chemical reactivity. These studies underscore the role of such compounds in synthesizing chiral molecules and their potential in various chemical transformations, contributing to the development of novel pharmaceuticals and materials (Jakubowska et al., 2015).

Film-Forming Agents in Electrolytes

1,3,2-Dioxathiolane-2,2-dioxide has been investigated as a film-forming agent in propylene carbonate-based electrolytes for lithium-ion batteries. Its incorporation into electrolytes forms a stable and effective solid electrolyte interface on graphite electrodes, highlighting its importance in enhancing the performance and lifespan of batteries (Janssen et al., 2014).

Propiedades

IUPAC Name |

(4R)-4-benzyl-1,3,2-dioxathiolane 2,2-dioxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4S/c10-14(11)12-7-9(13-14)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2/t9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJLJBJRYDKDFIG-SECBINFHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OS(=O)(=O)O1)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](OS(=O)(=O)O1)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1H-benzo[d]imidazol-1-yl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide](/img/structure/B2594496.png)

![8-(3-chloro-2-methylphenyl)-1,7-dimethyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2594497.png)

![N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-2-methylbenzamide](/img/structure/B2594499.png)

![Benzene, [(3-phenyl-2-propenyl)thio]-](/img/structure/B2594500.png)

![N-(1-Ethyl-5-oxopyrrolidin-3-yl)-N-[[2-(2-methylpropyl)pyrazol-3-yl]methyl]prop-2-enamide](/img/structure/B2594506.png)

![N-(4-bromophenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide](/img/structure/B2594507.png)

![N-(2-Cyano-3-methylbutan-2-yl)-2-[(4-cyclopropyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2594508.png)

![4-[[9H-Fluoren-9-ylmethoxycarbonyl-[(1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2594512.png)

![1-[2-(Trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid](/img/structure/B2594515.png)